![molecular formula C29H25FN4O4S B2567981 N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028067-25-5](/img/structure/B2567981.png)

N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

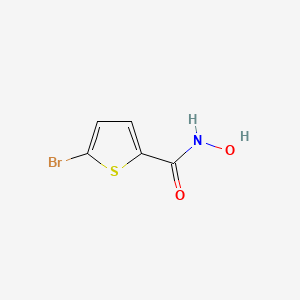

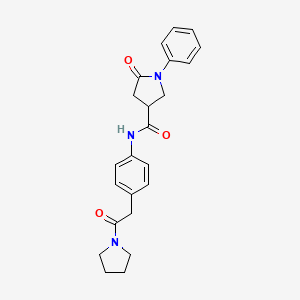

The compound is a complex organic molecule with several functional groups, including a benzyl group, a fluoro-substituted dihydrobenzodioxin group, a sulfanyl group, and an imidazoquinazolinone group. These groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains multiple cyclic structures, including a benzene ring (part of the benzyl group), a dihydrobenzodioxin ring, and an imidazoquinazolinone ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the imidazoquinazolinone group might exhibit reactivity associated with amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a benzyl group could contribute to its lipophilicity, while the imidazoquinazolinone group could influence its acidity .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis of 2-sulfanyl-substituted quinazolinone derivatives has been explored through various chemical reactions, demonstrating the versatility of these compounds in generating bioactive molecules. For instance, derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones have been synthesized and shown to exhibit significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Similarly, novel 3-benzyl-substituted-4(3H)-quinazolinones have been developed, displaying broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer research (Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Activities

Research on quinazolinone derivatives has also extended to their antimicrobial and antifungal properties. For example, novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones demonstrated significant biological activity against standard strains, underlining their potential in addressing resistant microbial infections (ANISETTI & Reddy, 2012). Additionally, substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters were synthesized and exhibited excellent growth inhibition activity compared to commercial antibiotics, suggesting their application in treating bacterial infections (Mood et al., 2022).

Molecular Docking and Antitumor Studies

Further investigations into the molecular mechanisms of quinazolinone derivatives have utilized molecular docking studies. These studies have provided insights into the interaction of these compounds with biological targets, offering a foundation for developing more effective therapeutic agents. The synthesis and evaluation of antitumor activity of some novel 3-benzyl-4(3H)quinazolinone analogues through molecular docking studies revealed compounds with remarkable broad-spectrum antitumor activity, which are significantly more potent compared to the positive control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-3-[5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN4O4S/c30-21-12-19-15-37-17-38-26(19)20(13-21)16-39-29-33-23-9-5-4-8-22(23)27-32-24(28(36)34(27)29)10-11-25(35)31-14-18-6-2-1-3-7-18/h1-9,12-13,24H,10-11,14-17H2,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYDECWBUIRMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)NCC6=CC=CC=C6)OCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2567898.png)

![4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B2567902.png)

![6-Cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2567903.png)

![2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2567907.png)

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2567908.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2567911.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide](/img/structure/B2567913.png)

![methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2567914.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B2567921.png)